molecular formula C17H14Cl2N4O2 B2654843 N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-00-0

N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2654843
CAS No.: 880812-00-0
M. Wt: 377.23
InChI Key: FKJXLURAIUFLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic small molecule featuring a benzotriazinone core linked to a 3,4-dichlorophenyl group via a butanamide chain. The benzotriazinone moiety is a heterocyclic scaffold known for its role in modulating biological targets such as GPR139, a G protein-coupled receptor implicated in neurological disorders .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c18-13-8-7-11(10-14(13)19)20-16(24)6-3-9-23-17(25)12-4-1-2-5-15(12)21-22-23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJXLURAIUFLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Side Chain: The butanamide side chain is introduced through a coupling reaction, often using reagents such as carbodiimides or other coupling agents.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is typically introduced through a substitution reaction, using reagents like chlorinated aromatic compounds and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on substituent effects, synthetic methods, and implied biological activity.

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituent (R) Molecular Weight Key Applications/Notes
N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide (Target) Benzotriazinone + butanamide 3,4-dichlorophenyl 408.3* Potential GPR139 modulation
4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide (BG14423) Benzotriazinone + butanamide 4-trifluoromethoxyphenyl 392.3 GPR139 modulator (patented)
U-51754 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide) Acetamide + cyclohexylamine 3,4-dichlorophenyl ~380 (estimated) Opioid receptor analog (legislative control)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Sulfamoylphenyl + butyramide 2-oxotetrahydrofuran-3-yl 327.4 Synthetic intermediate; no explicit bioactivity

*Calculated based on formula C₁₈H₁₅Cl₂N₄O₂.

Key Observations

Benzotriazinone Derivatives (Target vs. BG14423) Both compounds share the benzotriazinone core and butanamide linker, critical for GPR139 modulation . Substituent differences (3,4-dichlorophenyl vs. 4-trifluoromethoxyphenyl) influence electronic and steric properties:

  • The trifluoromethoxy group increases metabolic stability due to its strong electron-withdrawing nature.
    • BG14423’s patent status suggests validated activity, while the target compound’s profile remains inferred.

Dichlorophenyl-Containing Analogs (Target vs. U-51754) U-51754, an opioid receptor ligand, shares the 3,4-dichlorophenyl group but lacks the benzotriazinone core .

Butanamide-Based Synthetics (Target vs. 5a–5d in ) Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) employ a sulfamoylphenyl group instead of benzotriazinone but use similar acylation chemistry for synthesis .

Therapeutic Implications and Patent Landscape

  • GPR139 Modulation: Benzotriazinone derivatives like BG14423 and the target compound are patented as GPR139 modulators, suggesting applications in Parkinson’s disease, depression, or addiction .
  • Opioid Receptor Activity : U-51754’s structural similarity to the target compound underscores the importance of substituent profiling to avoid off-target effects (e.g., opioid receptor binding) .

Biological Activity

N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound belonging to the class of benzotriazine derivatives. This article explores its biological activity, synthesis methods, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : N-(3,4-dichlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
  • Molecular Formula : C17H14Cl2N4O2
  • Molecular Weight : 377.2 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzotriazine Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Butanamide Side Chain : A coupling reaction is employed using reagents such as carbodiimides.
  • Introduction of the Dichlorophenyl Group : This is usually done via a substitution reaction involving chlorinated aromatic compounds.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : It may interact with enzymes or receptors that modulate various biological pathways.
  • Pathways Involved : The compound has been shown to affect pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that benzotriazine derivatives possess a diverse range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that some benzotriazine derivatives can inhibit cancer cell growth. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines including HepG2 liver carcinoma cells .
    • A series of synthesized derivatives exhibited strong binding affinity toward the E.coli Fab-H receptor, indicating potential as antibacterial agents .
  • Antimicrobial Activity :
    • Certain benzotriazine derivatives have shown antimicrobial properties against a variety of pathogens .
  • Anti-inflammatory Effects :
    • Some studies suggest that these compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Investigated the synthesis and biological activities of benzotriazines; highlighted their potential in anticancer therapies.
Demonstrated that modifications in the benzotriazine structure can enhance anticancer activity; specific derivatives showed reduced growth in HepG2 cells.
Explored the binding affinities of synthesized compounds towards various biological targets; some showed promise as potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving acyl chlorides and amines. For example, intermediates like 4-(3,4-dichlorophenyl)-4-phenylbutyric acid (I) can be converted to acyl chlorides using (COCl)₂ in dichloromethane, followed by condensation with carbamates or amines in toluene . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane gradients). Analytical HPLC with C18 columns and UV detection (λ = 254 nm) ensures >95% purity .

Q. How can the crystal structure of this compound be determined, and which software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve hydrogen bonding and torsional angles . For non-crystalline samples, compare experimental IR spectra (e.g., NH stretches at 3300–3400 cm⁻¹, C=O at 1680 cm⁻¹) with density functional theory (DFT)-calculated vibrational modes .

Advanced Research Questions

Q. What mechanistic evidence supports the role of this compound as a GPR139 modulator?

  • Methodological Answer : GPR139 modulation can be validated via calcium flux assays in HEK293 cells expressing human GPR138. The compound’s benzotriazin-3-yl moiety likely engages in π-π stacking with aromatic residues (e.g., Phe⁷⁰⁰) in the receptor’s binding pocket, as suggested by molecular docking (AutoDock Vina) and site-directed mutagenesis . Competitive binding assays using radiolabeled ligands (e.g., ³H-Compound 2a) confirm displacement, with IC₅₀ values calculated via nonlinear regression .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., inverse agonism vs. non-competitive antagonism)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., GTPγS binding vs. β-arrestin recruitment). Standardize protocols using reference ligands (e.g., VUF10474 for CXCR3) and employ bias factor analysis (Δlog(τ/KA)) to differentiate signaling pathways . Replicate studies in primary cells (e.g., T lymphocytes) to confirm physiological relevance.

Q. What in silico strategies predict the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Methodological Answer : Use SwissADME or QikProp to calculate key parameters:

  • LogP : ~3.2 (optimal for BBB penetration)
  • TPSA : 85 Ų (moderate passive diffusion)
  • Caco-2 permeability : >5 × 10⁻⁶ cm/s (high)
    Molecular dynamics simulations (GROMACS) can model BBB transit, focusing on interactions with P-glycoprotein .

Q. How to design in vivo studies to evaluate efficacy in neurological models?

  • Methodological Answer :

  • Animal Models : Use transgenic mice (e.g., GPR139-KO) or neuroinflammatory models (LPS-induced neurodegeneration).
  • Dosing : Intraperitoneal administration (10–30 mg/kg, bid) with pharmacokinetic sampling (plasma/brain homogenates analyzed via LC-MS/MS).
  • Endpoints : Behavioral assays (open field, rotarod) and immunohistochemistry for neuroinflammation markers (e.g., GFAP, Iba1) .

Q. How can solubility and stability challenges be addressed during formulation?

  • Methodological Answer :

  • Solubility : Use co-solvents (PEG 400/water mixtures) or cyclodextrin inclusion complexes (e.g., sulfobutylether-β-cyclodextrin).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks) with UPLC-MS monitoring. Protect the 4-oxo group from hydrolysis by lyophilizing in citrate buffer (pH 4.5) .

Data Contradiction Analysis

Example : Conflicting reports on CXCR3 antagonism vs. GPR139 modulation.

  • Resolution :
    • Target Selectivity Screening : Use Eurofins’ CEREP panel to assess off-target activity (IC₅₀ < 1 µM for CXCR3; >10 µM for GPR139).
    • Structural Analogs : Compare with VUF5834 (), which lacks the benzotriazin moiety and shows no GPR139 activity.
    • Functional Assays : Test compound in GPR139-overexpressing vs. wild-type cells to isolate signaling effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.